molecular formula C18H20Cl3N5O2 B2713201 [(3S,4R)-3-氨基-4-(1-甲基吡唑-4-基)吡咯烷-1-基]-[5-(4-氯苯基)-1,2-噁唑-3-基甲基]甲酮;二氯化物 CAS No. 2418596-76-4

[(3S,4R)-3-氨基-4-(1-甲基吡唑-4-基)吡咯烷-1-基]-[5-(4-氯苯基)-1,2-噁唑-3-基甲基]甲酮;二氯化物

货号 B2713201
CAS 编号: 2418596-76-4
分子量: 444.74
InChI 键: DBMGNNKJVLSWFJ-FZMMWMHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride is a useful research compound. Its molecular formula is C18H20Cl3N5O2 and its molecular weight is 444.74. The purity is usually 95%.
BenchChem offers high-quality [(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Rheumatoid Arthritis Treatment

EN300-26690691: has shown promise as a potential therapeutic agent for rheumatoid arthritis (RA). RA is an autoimmune disorder characterized by chronic inflammation of the joints. The compound’s mechanism of action involves modulating immune responses and suppressing inflammatory pathways. Researchers are investigating its efficacy in clinical trials, aiming to alleviate symptoms and improve patients’ quality of life .

Ankylosing Spondylitis Management

Ankylosing spondylitis (AS) is a chronic inflammatory disease primarily affecting the spine and sacroiliac joints. EN300-26690691 may inhibit pro-inflammatory cytokines and reduce joint damage. Its unique structure allows it to target specific pathways involved in AS pathogenesis. Clinical studies are underway to evaluate its safety and efficacy in AS patients .

Psoriatic Arthritis Therapy

Psoriatic arthritis (PsA) often accompanies psoriasis, causing joint inflammation and pain. EN300-26690691 holds potential as a disease-modifying antirheumatic drug (DMARD) for PsA. By interfering with immune responses and cytokine signaling, it aims to mitigate joint damage and improve patients’ functional outcomes .

Solid-State Forms and Pharmaceutical Compositions

Researchers have explored different solid-state forms of EN300-26690691 , including crystalline polymorphs and amorphous forms. These variations impact solubility, stability, and bioavailability. Understanding these forms is crucial for developing effective pharmaceutical compositions. Scientists are optimizing formulations to enhance drug delivery and patient compliance .

Synthesis Methods and Products-by-Process

Efficient synthetic routes for EN300-26690691 are essential for large-scale production. Researchers have developed innovative methods to access this compound, considering both yield and purity. Additionally, products-by-process strategies ensure consistent quality during manufacturing. These efforts contribute to its availability for clinical use .

Potential Glycosidase Inhibitor

Beyond its anti-inflammatory properties, EN300-26690691 has structural similarities to iminosugars and aminocyclopentitols. These compounds act as inhibitors of glucosidases, enzymes involved in carbohydrate metabolism. Investigating its potential as a glycosidase inhibitor could lead to novel therapeutic applications, such as managing metabolic disorders or viral infections .

属性

IUPAC Name

[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2.2ClH/c1-23-8-12(7-21-23)14-9-24(10-15(14)20)18(25)16-6-17(26-22-16)11-2-4-13(19)5-3-11;;/h2-8,14-15H,9-10,20H2,1H3;2*1H/t14-,15+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMGNNKJVLSWFJ-FZMMWMHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2N)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2N)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。